rac trans-4-Hydroxy Glyburide-13C,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

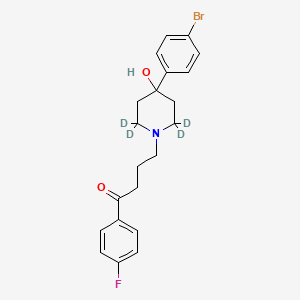

“rac trans-4-Hydroxy Glyburide-13C,d3” is a specifically isotopically labeled version of rac trans-4-Hydroxy Glyburide, a metabolite of the antidiabetic drug Glyburide . The incorporation of ¹³C and deuterium (d3) atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry.

Molecular Structure Analysis

The molecular formula of “rac trans-4-Hydroxy Glyburide-13C,d3” is ¹³CC 22 H 25 D 3 ClN 3 O 6 S . Its molecular weight is 514 g/mol . The structure of the molecule can be represented by the SMILES string:C(NCCC1=CC=C(S(NC(N[C@@H]2CCC@@HCC2)=O)(=O)=O)C=C1)(=O)C3=C(O13C([2H])[2H])C=CC(Cl)=C3 . Chemical Reactions Analysis

“rac trans-4-Hydroxy Glyburide-13C,d3” is a valuable tool in scientific research, particularly as an internal standard for quantitative analysis by mass spectrometry. An internal standard is a compound with similar chemical properties to the analyte of interest but with a distinct mass.Aplicaciones Científicas De Investigación

Chemical Reference for Identification

Stable isotope labeling makes “rac trans-4-Hydroxy Glyburide-13C,d3” a valuable chemical reference for the identification of similar compounds in complex biological matrices. It aids in the qualitative and quantitative detection of compounds in research settings .

NMR Solvent Studies

The labeled compound can be used in NMR solvent studies to understand the structure, reaction mechanism, and kinetics of Glyburide. This application is important for developing a deeper understanding of the drug’s chemical properties .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 can be achieved through a multi-step process involving the introduction of isotopic labeling and hydroxylation. The starting material will be Glyburide, which will be subjected to various chemical reactions to introduce the isotopic and hydroxy groups.", "Starting Materials": [ "Glyburide", "13C-labeled Methanol", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Ethyl acetate (CH3COOCH2CH3)", "Diethyl ether (CH3CH2OCH2CH3)", "Chloroform (CHCl3)" ], "Reaction": [ "Step 1: Glyburide will be dissolved in 13C-labeled methanol and NaBH4 will be added to reduce the carbonyl group to an alcohol group. The reaction mixture will be stirred for several hours to ensure complete reduction.", "Step 2: The reaction mixture will be quenched with water and extracted with ethyl acetate. The organic layer will be dried over magnesium sulfate and concentrated under reduced pressure to obtain the alcohol intermediate.", "Step 3: The alcohol intermediate will be dissolved in D2O and NaOH will be added to initiate the exchange of the hydrogen atoms with deuterium atoms. The reaction mixture will be stirred for several hours to ensure complete exchange.", "Step 4: The reaction mixture will be quenched with acetic acid and extracted with chloroform. The organic layer will be dried over magnesium sulfate and concentrated under reduced pressure to obtain the deuterated alcohol intermediate.", "Step 5: The deuterated alcohol intermediate will be dissolved in methanol and H2O2 will be added to initiate the hydroxylation reaction. The reaction mixture will be stirred for several hours to ensure complete hydroxylation.", "Step 6: The reaction mixture will be quenched with water and extracted with diethyl ether. The organic layer will be dried over magnesium sulfate and concentrated under reduced pressure to obtain the final product, rac trans-4-Hydroxy Glyburide-13C,d3." ] } | |

Número CAS |

1217639-30-9 |

Nombre del producto |

rac trans-4-Hydroxy Glyburide-13C,d3 |

Fórmula molecular |

C23H28ClN3O6S |

Peso molecular |

514.013 |

Nombre IUPAC |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |

Clave InChI |

IUWSGCQEWOOQDN-KQORAOOSSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

Sinónimos |

5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)